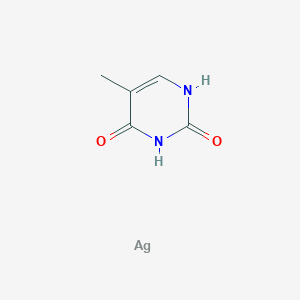
5-methyl-1H-pyrimidine-2,4-dione;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1H-pyrimidine-2,4-dione;silver is a compound that combines the organic molecule 5-methyl-1H-pyrimidine-2,4-dione with silver. The organic component, 5-methyl-1H-pyrimidine-2,4-dione, is also known as thymine, a nucleobase found in DNA. The addition of silver introduces unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the methylation of uracil. This can be achieved through the reaction of uracil with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
To incorporate silver, the synthesized 5-methyl-1H-pyrimidine-2,4-dione can be reacted with a silver salt, such as silver nitrate, in an aqueous solution. The reaction conditions typically involve stirring the mixture at room temperature until the desired compound precipitates out.
Industrial Production Methods
Industrial production of 5-methyl-1H-pyrimidine-2,4-dione;silver may involve large-scale synthesis of thymine followed by its reaction with silver salts. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione;silver can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl group in 5-methyl-1H-pyrimidine-2,4-dione can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized thymine derivatives.
Wissenschaftliche Forschungsanwendungen
5-methyl-1H-pyrimidine-2,4-dione;silver has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s thymine component is essential in DNA studies and genetic research.
Medicine: Silver’s antimicrobial properties make this compound useful in developing antibacterial agents.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione;silver involves interactions at the molecular level. The thymine component can participate in hydrogen bonding and base pairing, crucial for DNA structure and function. Silver ions can disrupt microbial cell membranes and interfere with enzyme activity, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methyl-1H-pyrimidine-2,4-dione (Thymine): The organic component without silver.
Uracil: A similar nucleobase found in RNA.
Cytosine: Another nucleobase in DNA and RNA.
Uniqueness
The incorporation of silver into 5-methyl-1H-pyrimidine-2,4-dione imparts unique antimicrobial properties not found in the nucleobase alone. This makes 5-methyl-1H-pyrimidine-2,4-dione;silver particularly valuable in applications requiring both genetic and antimicrobial functionalities.
Eigenschaften
CAS-Nummer |
20564-98-1 |
|---|---|
Molekularformel |
C5H6AgN2O2 |
Molekulargewicht |
233.98 g/mol |
IUPAC-Name |
5-methyl-1H-pyrimidine-2,4-dione;silver |
InChI |
InChI=1S/C5H6N2O2.Ag/c1-3-2-6-5(9)7-4(3)8;/h2H,1H3,(H2,6,7,8,9); |
InChI-Schlüssel |
GBYKOTSCCXAAPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)NC1=O.[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















